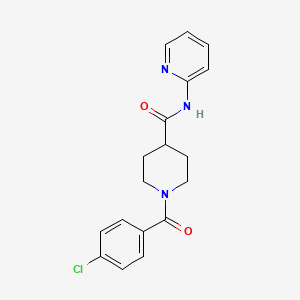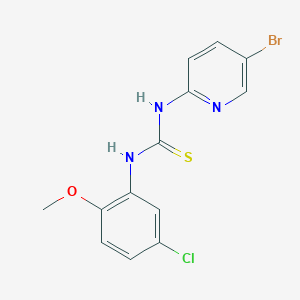![molecular formula C12H9F3N4 B4679472 3,10-dimethyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B4679472.png)
3,10-dimethyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
描述
3,10-dimethyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine (referred to as DTPP) is a heterocyclic compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. DTPP is a pyrazolopyrimidine derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of DTPP is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in inflammation, cancer, and viral replication. DTPP has been shown to inhibit the activity of NF-κB, a key transcription factor involved in the regulation of pro-inflammatory cytokines. It has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often overexpressed in cancer cells. Additionally, DTPP has been shown to inhibit the activity of viral polymerases, which are essential for viral replication.
Biochemical and Physiological Effects:
DTPP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. DTPP has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the suppression of tumor growth. Additionally, DTPP has been shown to inhibit viral replication by inhibiting the activity of viral polymerases.
实验室实验的优点和局限性
One of the major advantages of DTPP is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery and development. Additionally, DTPP has been shown to exhibit low toxicity and good pharmacokinetic properties, which are important factors for drug development. However, one of the limitations of DTPP is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some lab experiments.
未来方向
There are several future directions for research on DTPP. One area of interest is the development of DTPP derivatives with improved solubility and potency. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of DTPP. Additionally, further studies are needed to evaluate the safety and efficacy of DTPP in preclinical and clinical settings. Overall, DTPP has the potential to be a valuable tool in the development of new drugs for the treatment of inflammatory diseases, cancer, and viral infections.
科学研究应用
DTPP has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DTPP has also been shown to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, DTPP has been shown to have anti-viral activity against a wide range of viruses, including HIV, HCV, and influenza virus.
属性
IUPAC Name |
5,13-dimethyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4/c1-6-4-16-11-9-7(2)3-8(12(13,14)15)17-10(9)18-19(11)5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZYKEOVNGEMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C=C(C=NC3=C12)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-benzyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4679406.png)
![N-{[benzyl(methyl)amino]carbonothioyl}-3-bromo-4-methoxybenzamide](/img/structure/B4679413.png)
![4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4679414.png)
![1-{3-[(3-methoxybenzyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4679418.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4679427.png)


![1-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4679450.png)
![N-cycloheptyl-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4679464.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4679466.png)
![N-allyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinecarbothioamide](/img/structure/B4679471.png)

![5-(2-furylmethylene)-3-[(4-phenyl-1-piperazinyl)methyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4679488.png)